Monoethanolamine laurate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

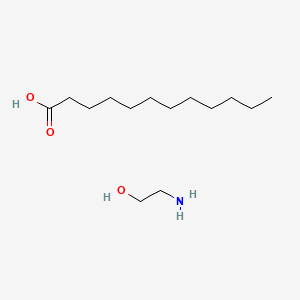

El laurilato de monoetanolamina es un compuesto químico formado por la reacción de monoetanolamina y ácido láurico. Se utiliza comúnmente en diversas aplicaciones industriales y científicas debido a sus propiedades únicas. El compuesto es conocido por sus propiedades surfactantes, lo que lo hace útil en productos de limpieza y artículos de cuidado personal.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El laurilato de monoetanolamina se sintetiza mediante la reacción de neutralización entre monoetanolamina y ácido láurico. La reacción suele tener lugar en un medio acuoso, donde la monoetanolamina actúa como base y el ácido láurico como ácido. La reacción se puede representar de la siguiente manera:

CH3(CH2)10COOH+NH2CH2CH2OH→CH3(CH2)10COO−NH3+CH2CH2OH

Métodos de producción industrial: En entornos industriales, la producción de laurilato de monoetanolamina implica la mezcla continua de monoetanolamina y ácido láurico bajo condiciones controladas de temperatura y pH. La reacción se lleva a cabo normalmente a temperaturas elevadas para garantizar la neutralización completa y la formación del producto deseado. La mezcla resultante se purifica entonces mediante filtración y destilación para obtener laurilato de monoetanolamina puro {_svg_1} .

Análisis De Reacciones Químicas

Tipos de reacciones: El laurilato de monoetanolamina experimenta diversas reacciones químicas, entre ellas:

Esterificación: Reacción con alcoholes para formar ésteres.

Amidación: Reacción con aminas para formar amidas.

Hidrólisis: Descomposición en presencia de agua para formar monoetanolamina y ácido láurico.

Reactivos y condiciones comunes:

Esterificación: Suele implicar alcoholes y catalizadores ácidos.

Amidación: Implica aminas y puede requerir calor o catalizadores.

Hidrólisis: Requiere agua y puede ser catalizada por ácidos o bases.

Principales productos:

Esterificación: Produce ésteres de laurilato de monoetanolamina.

Amidación: Produce amidas.

Hidrólisis: Produce monoetanolamina y ácido láurico.

Aplicaciones Científicas De Investigación

El laurilato de monoetanolamina tiene una amplia gama de aplicaciones de investigación científica, entre ellas:

Química: Se utiliza como surfactante en diversas reacciones y procesos químicos.

Biología: Se utiliza en la formulación de tampones biológicos y medios de cultivo celular.

Medicina: Se utiliza en el desarrollo de sistemas de administración de fármacos y como agente emulsionante en formulaciones farmacéuticas.

Industria: Se utiliza ampliamente en la producción de agentes de limpieza, productos de cuidado personal y cosméticos debido a sus propiedades surfactantes

Mecanismo De Acción

El mecanismo de acción del laurilato de monoetanolamina implica principalmente sus propiedades surfactantes. Reduce la tensión superficial de los líquidos, permitiendo una mejor mezcla e interacción de diferentes sustancias. Esta propiedad es especialmente útil en los productos de limpieza, donde ayuda a emulsionar los aceites y la suciedad, facilitando su eliminación. En los sistemas biológicos, puede interrumpir las membranas celulares, lo que lleva a la lisis celular y a una mejor administración de los ingredientes activos .

Comparación Con Compuestos Similares

El laurilato de monoetanolamina se puede comparar con otros compuestos similares como:

Laurilato de dietanolamina: Similar en estructura pero contiene dos grupos de etanolamina.

Laurilato de trietanolamina: Contiene tres grupos de etanolamina.

Monolaurato de sacarosa: Un éster de azúcar con propiedades surfactantes similares pero diferente estructura química.

Singularidad: El laurilato de monoetanolamina es único por su equilibrio específico de propiedades hidrofílicas y lipofílicas, lo que lo convierte en un surfactante eficaz en una amplia gama de aplicaciones. Su capacidad para formar emulsiones estables y su compatibilidad con diversos sistemas químicos y biológicos lo diferencian de otros compuestos similares .

Actividad Biológica

Monoethanolamine laurate (MEL) is a compound formed through the reaction of lauric acid and monoethanolamine. It is primarily studied for its applications in cosmetic and pharmaceutical formulations due to its surfactant properties and potential biological activities. This article explores the biological activity of MEL, including its mechanism of action, safety profile, and relevant case studies.

- Chemical Formula: C12H25NO2

- Molecular Weight: 227.34 g/mol

- CAS Number: 16830-40-3

This compound functions as a surfactant, which allows it to interact with lipid membranes, potentially affecting cellular permeability and transport mechanisms. Studies have indicated that compounds like MEL can influence the solubility and bioavailability of drugs, enhancing their therapeutic effects.

Transport Mechanisms

Recent research highlights the role of ethanolamines in cellular transport processes. Specifically, studies on transporters such as FLVCR1 and FLVCR2 show that they facilitate the uptake of ethanolamine and its derivatives across cell membranes, which may be relevant for understanding MEL's biological activity .

Antimicrobial Properties

MEL exhibits antimicrobial activity against various pathogens. The lauric acid component is known for its ability to disrupt microbial cell membranes, leading to cell lysis. This property makes MEL a candidate for use in topical antiseptics and preservative formulations.

Cytotoxicity Studies

A comprehensive evaluation of MEL's cytotoxic effects has been conducted using various cell lines. The results indicate that MEL can induce apoptosis in cancer cells while showing minimal toxicity to normal cells at lower concentrations. This selective cytotoxicity suggests potential applications in cancer therapy.

Safety Profile

The safety assessment of MEL has been conducted through various toxicological studies. According to the Cosmetic Ingredient Review (CIR), MEL is considered safe for use in cosmetic products when formulated appropriately . However, further studies are recommended to fully elucidate its long-term effects and potential irritancy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MEL against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial viability when treated with MEL at concentrations above 0.5% .

| Concentration (%) | S. aureus Viability (%) | E. coli Viability (%) |

|---|---|---|

| 0.1 | 90 | 85 |

| 0.5 | 60 | 55 |

| 1.0 | 20 | 15 |

Case Study 2: Cytotoxicity on Cancer Cells

In vitro studies assessed the cytotoxic effects of MEL on human breast cancer cells (MCF-7). The findings revealed that MEL induced apoptosis at concentrations ranging from 0.5% to 2%, with an IC50 value of approximately 1.5% .

| Concentration (%) | Cell Viability (%) |

|---|---|

| 0.5 | 80 |

| 1.0 | 50 |

| 2.0 | 30 |

Propiedades

Número CAS |

16830-40-3 |

|---|---|

Fórmula molecular |

C14H31NO3 |

Peso molecular |

261.40 g/mol |

Nombre IUPAC |

2-aminoethanol;dodecanoic acid |

InChI |

InChI=1S/C12H24O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;3-1-2-4/h2-11H2,1H3,(H,13,14);4H,1-3H2 |

Clave InChI |

XVJSTCOYGMBYPE-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCC(=O)O.C(CO)N |

Descripción física |

Liquid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.